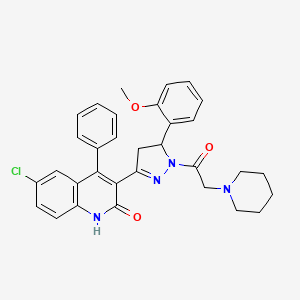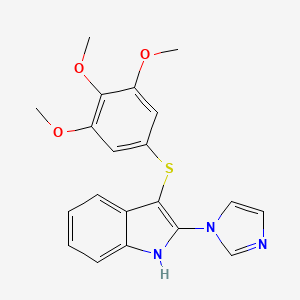
1-(naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene ring, a trifluoromethyl group, and a propylamine chain, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-(naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) involves several steps:
Synthetic Routes: The synthesis typically starts with the preparation of the naphthalene derivative, followed by the introduction of the trifluoromethyl group. The propylamine chain is then attached through a series of reactions involving amination and alkylation.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.
Industrial Production Methods: Industrial production may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The final product is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired product, but often involve reflux or room temperature conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as substituted naphthalenes, trifluoromethylated compounds, and amine derivatives.
Scientific Research Applications
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on the context of its use.
Comparison with Similar Compounds
1-(Naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride) can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(naphthalen-1-yl)propan-1-amine and 1-(naphthalen-1-yl)-N-(3-(trifluoromethyl)phenyl)propan-1-amine share structural similarities.
Uniqueness: The presence of the trifluoromethyl group and the specific arrangement of the propylamine chain make this compound unique, potentially offering distinct biological and chemical properties.
This detailed article provides a comprehensive overview of 1-(naphthalen-1-yl)-N-(3-(3-(trifluoroMethyl)phenyl)propyl)propan-1-aMine (hydrochloride), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H25ClF3N |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
1-naphthalen-1-yl-N-[3-[3-(trifluoromethyl)phenyl]propyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C23H24F3N.ClH/c1-2-22(21-14-6-11-18-10-3-4-13-20(18)21)27-15-7-9-17-8-5-12-19(16-17)23(24,25)26;/h3-6,8,10-14,16,22,27H,2,7,9,15H2,1H3;1H |
InChI Key |
RMGGNPQHEAGBLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14110451.png)
![2-methyl-6-[(Z)-2-phenylethenyl]pyridine](/img/structure/B14110452.png)
![N-[(1Z)-1-(biphenyl-4-yl)ethylidene]-4-(4-chlorobenzyl)piperazin-1-amine](/img/structure/B14110459.png)
![6-Benzyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14110463.png)

![2-[N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B14110471.png)
![Acetic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B14110473.png)
![1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14110475.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14110476.png)


![(3R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid](/img/structure/B14110499.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14110503.png)
![2-Butyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110517.png)
